3-Chloroisoquinolin-5-amine
Overview
Description
3-Chloroisoquinolin-5-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Anticancer Compounds
3-Chloroisoquinolin-5-amine is utilized in the synthesis of 1-aminoisoquinolines with heterocyclic substituents, showing potential as a family of anticancer compounds. This is achieved through recyclization processes and interactions with other chemical agents (Konovalenko et al., 2020).
Nevirapine Analogue Synthesis
A method for preparing 3-amino-2-chloropyridines with a substituent at the 4-position includes using an isoquinoline analogue of Nevirapine, an HIV reverse transcriptase inhibitor, synthesized from 4-amino-3-chloroisoquinoline (Bakke & Říha, 2001).
Reaction Outcome in Synthesis
The reaction outcome in synthesizing 1-isoquinolones from benzonitriles is significantly influenced by the method of workup. This process leads to the formation of 1-chloroisoquinolines, highlighting the importance of reaction conditions in chemical syntheses (Matouš et al., 2021).
Discovery of Hybrid Molecules for Anticancer Research
Research on purine-based compounds for cancer treatment includes the synthesis of aryl amino-quinoline-purine compounds. These compounds, including 3-aminoquinoline, show promising responses in cytotoxic studies against cancer cell lines (Kapadiya & Khunt, 2018).
Safety and Hazards
3-Chloroisoquinolin-5-amine is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
3-chloroisoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITUQCQEDBPHMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587806 | |
Record name | 3-Chloroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58142-49-7 | |
Record name | 3-Chloroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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